2-(5-Bromopyridin-2-yl)propan-2-ol

Description

Nomenclature and Structural Representation of 2-(5-Bromopyridin-2-yl)propan-2-ol

The systematic naming and representation of chemical compounds are essential for clear and unambiguous communication in science. International standards ensure that a chemical's name corresponds to a single, unique structure.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For pyridine (B92270) derivatives, "pyridine" is the preferred IUPAC name for the parent heterocycle, rather than the systematic Hantzsch-Widman name "azinine". quora.comqmul.ac.uk The numbering of the atoms in the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise. wikipedia.org

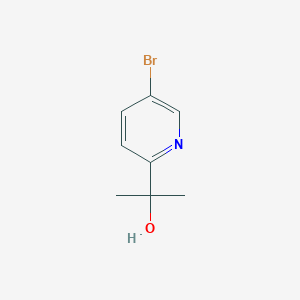

In the case of this compound, the name is deconstructed as follows:

Pyridine : This is the parent six-membered heterocyclic ring containing one nitrogen atom. wikipedia.org

5-Bromo : A bromine atom is attached to the pyridine ring at position 5.

Propan-2-ol : A three-carbon alcohol group (propanol) is attached, with the hydroxyl (-OH) group on the second carbon of that chain.

2-(...) : The entire propan-2-ol group is connected to the pyridine ring at position 2.

-yl : This suffix indicates that the pyridine ring is a substituent attached to the propan-2-ol group.

The IUPAC name for the compound is therefore This compound . nih.gov

To facilitate database searching and computational chemistry, several line notation systems are used to represent chemical structures. The most common are SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier).

| Notation Type | Identifier |

| Canonical SMILES | CC(C)(C1=NC=C(C=C1)Br)O nih.gov |

| InChI | InChI=1S/C8H10BrNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3 nih.gov |

| InChIKey | RDQCATQYMZDJLU-UHFFFAOYSA-N nih.gov |

In addition to its formal IUPAC name, this compound is known by several synonyms and is cataloged in chemical databases under various identifiers. These are crucial for locating the compound in commercial supplier catalogs and scientific literature.

| Identifier Type | Value |

| CAS Number | 290307-40-3 nih.gov |

| PubChem CID | 15486392 nih.gov |

| Synonym 1 | 2-(5-Bromo-2-pyridyl)-2-propanol nih.gov |

| Synonym 2 | 5-Bromo-2-(1-hydroxy-1-methylethyl)pyridine nih.gov |

| Synonym 3 | 2-Pyridinemethanol, 5-bromo-alpha,alpha-dimethyl- nih.gov |

| MDL Number | MFCD11865230 nih.govavantorsciences.com |

Historical Context and Significance in Pyridine Chemistry Research

The history of pyridine chemistry dates back to the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones. acs.org Its hexagonal, benzene-like structure was later proposed independently by Wilhelm Körner and James Dewar in the 1860s and 1870s. wikipedia.orgacs.org

The development of synthetic methods to produce pyridine and its derivatives, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin synthesis in 1924, paved the way for the creation of a vast library of functionalized pyridines. wikipedia.orgacs.org Historically, pyridine was extracted from coal tar, but synthetic routes now dominate its production. britannica.comnih.gov

While the exact date of the first synthesis of this compound is not prominently documented, its emergence is a direct result of the long-standing interest in creating substituted pyridines. The introduction of a bromine atom and an alcohol functional group onto the pyridine scaffold are common strategies to create versatile chemical intermediates for building more complex molecules.

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues generally follows trajectories aimed at the discovery of new materials and biologically active molecules. The pyridine ring is a common structural motif in many pharmaceuticals and agrochemicals. wikipedia.orgbritannica.com

The presence of a bromine atom makes this compound and its relatives valuable substrates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of various other molecular fragments to the pyridine core.

Furthermore, derivatives of bromopyridine are actively investigated in medicinal chemistry. Studies have shown that compounds with similar structures may possess antimicrobial, anticancer, or antiviral properties. smolecule.com Therefore, a significant research trajectory involves using this compound as a starting material to synthesize novel compounds for biological screening.

Role as a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

The primary role of this compound in academic and industrial research is that of a synthetic intermediate or building block. Its chemical structure contains two key functional groups that can be selectively manipulated:

The Bromo Group : The bromine atom at the 5-position of the pyridine ring is a versatile handle for synthetic transformations. It can be readily replaced or used in coupling reactions to build more complex molecular architectures. For instance, it is a key precursor for creating substituted aminopyridines through methods like the Goldberg reaction. mdpi.com

The Tertiary Alcohol : The propan-2-ol group provides a site for reactions such as etherification, esterification, or dehydration. The hydroxyl group can also be oxidized to a ketone, offering another pathway for functionalization. nih.gov

This dual functionality makes the compound a valuable starting point for the multi-step synthesis of complex target molecules, including active pharmaceutical ingredients and functional materials. Its use allows chemists to introduce a substituted pyridine motif into a larger molecule efficiently.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-bromopyridin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQCATQYMZDJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573227 | |

| Record name | 2-(5-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290307-40-3 | |

| Record name | 5-Bromo-α,α-dimethyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290307-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Bromopyridin 2 Yl Propan 2 Ol

Bromination Strategies in Pyridine (B92270) Ring Functionalization

The introduction of a bromine atom onto the pyridine nucleus is a critical step in the synthesis of the target molecule. The reactivity of the pyridine ring towards electrophilic substitution is influenced by the nitrogen atom, which deactivates the ring, and any existing substituents.

Regioselective Bromination at the 5-Position of the Pyridine Nucleus

Achieving regioselective bromination at the 5-position of a 2-substituted pyridine is a common challenge in organic synthesis. The directing effects of the existing substituent at the 2-position and the deactivating effect of the pyridine nitrogen play a crucial role in determining the position of electrophilic attack. For many 2-substituted pyridines, electrophilic substitution, including bromination, is favored at the 5-position. researchgate.netacs.org This preference is attributed to the electronic and steric influences of the substituent at the C-2 position.

For instance, the synthesis of 2,5-dibromopyridine (B19318) often starts from 2-aminopyridine. google.comchemicalbook.com The amino group, being an activating group, directs electrophilic substitution to the positions ortho and para to it. In the case of 2-aminopyridine, this would be the 3- and 5-positions. Subsequent removal of the amino group via a Sandmeyer reaction yields the desired 2,5-dibromopyridine. google.comchemicalbook.com

Utilization of N-Bromosuccinimide (NBS) and Other Brominating Agents

A variety of brominating agents are employed for the bromination of pyridine and its derivatives. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its milder nature compared to molecular bromine, often leading to higher selectivity. researchgate.netresearchgate.netgoogle.com Other brominating agents include molecular bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.comyoutube.com The choice of brominating agent can significantly impact the reaction's outcome, including yield and the formation of byproducts. google.com For example, using Br₂ can sometimes lead to mixtures of mono- and di-brominated isomers that are difficult to separate. google.com

The reaction of some alkyl pyridines with NBS has been shown to result in the bromination of the alkyl side chain rather than the pyridine ring itself, particularly under free-radical conditions. cdnsciencepub.com However, under electrophilic conditions, ring bromination is favored. The reaction conditions, therefore, play a pivotal role in directing the regioselectivity of the bromination.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired 5-bromo product. researchgate.netresearchgate.net Key parameters that are often adjusted include the choice of solvent, temperature, and the presence of a catalyst. For instance, the bromination of activated pyridines with NBS has been studied in various solvents, with reactivity and regioselectivity being dependent on the nature of the substituent on the pyridine ring. researchgate.net

In some cases, the use of a strong acid, such as oleum, in conjunction with a brominating agent like NBS or DBDMH can facilitate the reaction. google.com The reaction temperature is another critical factor; for example, a patent describes a bromination process carried out at temperatures ranging from 0 to 150°C, with a more preferred range of 80 to 125°C for specific applications. google.com The molar ratio of the brominating agent to the pyridine substrate is also carefully controlled to prevent the formation of undesired polybrominated products. google.com

Table 1: Comparison of Brominating Agents for Pyridine Derivatives

| Brominating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Various solvents (e.g., acetonitrile, carbon tetrachloride), often with an initiator for radical reactions or in the presence of an acid for electrophilic substitution. | Milder than Br₂, often provides higher regioselectivity. | Can lead to side-chain bromination in alkylpyridines under certain conditions. | researchgate.netresearchgate.netcdnsciencepub.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Often used with a strong acid like oleum. | Effective brominating agent, can be more selective than Br₂. | Requires careful control of reaction conditions. | google.com |

| Bromine (Br₂) | Often requires harsh conditions (e.g., high temperature, strong acid). | Readily available. | Can be slow, require high temperatures, and lead to mixtures of isomers. | google.comyoutube.com |

Introduction of the Propan-2-ol Moiety

Once the 5-bromo-2-substituted pyridine precursor is obtained, the next synthetic challenge is the introduction of the propan-2-ol group at the 2-position. This typically involves the formation of a new carbon-carbon bond.

Alkylation Approaches for C-C Bond Formation

The formation of the carbon-carbon bond necessary to introduce the propan-2-ol moiety often utilizes organometallic reagents. vanderbilt.eduyoutube.comnih.govnih.govyoutube.com A common strategy involves the reaction of a suitable pyridine derivative with an organolithium or Grignard reagent. google.commasterorganicchemistry.comyoutube.com For the synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol, a key intermediate is often 2,5-dibromopyridine. google.comchemicalbook.comgoogle.com

One approach involves a Grignard exchange reaction where one of the bromine atoms of 2,5-dibromopyridine is selectively replaced by a magnesium-halogen group. google.com This is typically achieved by treating 2,5-dibromopyridine with a Grignard reagent such as isopropylmagnesium chloride at low temperatures. google.com The resulting pyridyl Grignard reagent can then react with a suitable electrophile to introduce the desired side chain.

Methods for Incorporating the Hydroxyl and Geminal Dimethyl Groups

To form the tertiary alcohol functionality of the propan-2-ol group, the pyridyl Grignard reagent is reacted with a ketone. Specifically, for the synthesis of this compound, the reaction with acetone (B3395972) (propan-2-one) provides the required carbon skeleton and the hydroxyl group upon workup. masterorganicchemistry.com The Grignard reagent adds to the carbonyl carbon of acetone, and subsequent protonation of the resulting alkoxide yields the tertiary alcohol. masterorganicchemistry.comyoutube.com

This two-step sequence, involving the formation of a Grignard reagent followed by its reaction with a ketone, is a powerful and widely used method for constructing tertiary alcohols. masterorganicchemistry.com The regioselectivity of the initial Grignard formation is critical for the success of this synthetic route.

Table 2: Key Reactions for Introducing the Propan-2-ol Moiety

| Reaction Type | Starting Material | Reagents | Key Intermediate | Final Product Moiety | Reference |

|---|---|---|---|---|---|

| Grignard Reaction | 2,5-Dibromopyridine | 1. Isopropylmagnesium chloride (for Grignard exchange) 2. Acetone 3. Aqueous workup | 5-Bromo-2-pyridylmagnesium halide | -C(CH₃)₂OH | google.commasterorganicchemistry.com |

Use of Organometallic Reagents (e.g., Grignard or Organolithium Reagents)

The synthesis of this compound can be effectively achieved through the use of organometallic reagents, particularly Grignard and organolithium reagents. These methods are fundamental in organic chemistry for the formation of carbon-carbon bonds. wikipedia.orgyoutube.com

A primary method involves the reaction of a Grignard reagent with a suitable ketone. chemguide.co.uklibretexts.org For instance, the Grignard reagent can be prepared from an organohalide and magnesium. libretexts.org This nucleophilic reagent then attacks the electrophilic carbon of a carbonyl group. To synthesize this compound, which is a tertiary alcohol, a Grignard reagent would be reacted with a ketone. chemguide.co.uklibretexts.org For example, reacting 2,5-dibromopyridine with a Grignard reagent like isopropyl magnesium chloride can initiate the process. google.com

Alternatively, organolithium reagents can be used. These are typically prepared by reacting an organic halide with lithium metal. youtube.com The resulting organolithium compound is a potent nucleophile. The synthesis of this compound would involve the reaction of an appropriate pyridyl lithium species with acetone.

The general reaction scheme for a Grignard synthesis of a tertiary alcohol is as follows:

Formation of the Grignard Reagent: R-X + Mg → R-MgX

Reaction with a Ketone: R'-C(=O)-R'' + R-MgX → R'-C(OMgX)(R)-R''

Hydrolysis: R'-C(OMgX)(R)-R'' + H₂O → R'-C(OH)(R)-R'' + Mg(OH)X doubtnut.com

In the context of synthesizing this compound, one possible pathway is the reaction of a 5-bromopyridin-2-yl Grignard reagent with propanone (acetone).

Table 1: Grignard Reagents in the Synthesis of Tertiary Alcohols

| Reactant 1 (Grignard Reagent) | Reactant 2 (Ketone) | Product (Tertiary Alcohol) |

| Phenylmagnesium bromide | Acetophenone | 2-Phenyl-2-butanol |

| Methylmagnesium bromide | Propiophenone | 2-Phenyl-2-butanol |

| Ethylmagnesium bromide | 2-Butanone | 2-Phenyl-2-butanol |

This table illustrates general examples of Grignard reactions to form tertiary alcohols, based on the principles described in the synthesis of 2-phenyl-2-butanol. libretexts.org

Sequential Synthesis Strategies and Multi-Step Pathways

The synthesis of this compound often involves multi-step pathways that allow for the careful construction of the molecule.

Reaction Sequences Involving Halogen-Metal Exchange

Halogen-metal exchange is a key reaction in organometallic chemistry that facilitates the synthesis of functionalized molecules. wikipedia.org This reaction involves the transfer of a halogen atom from an organic halide to an organometallic compound. wikipedia.org The rate of exchange is typically faster for iodine than for bromine, and for bromine than for chlorine. wikipedia.org

In the synthesis of this compound, a halogen-metal exchange can be used to generate a reactive organometallic intermediate. For example, starting with a dihalogenated pyridine, a selective halogen-metal exchange can be performed. The use of i-PrMgCl in combination with n-BuLi has been shown to be effective for performing bromine-metal exchange on bromopyridines under non-cryogenic conditions. mdpi.com This method can overcome issues of intermolecular quenching that can occur with alkyllithium reagents alone. mdpi.com

A potential synthetic sequence could involve:

Starting with 2,5-dibromopyridine.

Performing a selective magnesium-halogen exchange at the 2-position, which is generally more reactive. This can be achieved using a Grignard reagent such as isopropylmagnesium bromide. harvard.edu

The resulting organomagnesium intermediate is then reacted with acetone to form the tertiary alcohol.

The presence of chelating groups can direct the regioselectivity of the halogen-metal exchange. harvard.edu

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry offers a promising approach for the scalable and sustainable synthesis of fine chemicals and pharmaceuticals. nih.gov This technology involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise manner.

For the synthesis of this compound, flow chemistry could be particularly advantageous. The use of immobilized enzymes in a flow system can facilitate biocatalysis for specific reaction steps. nih.gov For example, a flow system could be designed to integrate an enzyme-catalyzed reaction with subsequent chemical transformations. This approach allows for better control over reaction parameters, improved safety, and potentially higher yields and purity. A scalable flow system using immobilized enzymes has been developed for flavin-dependent biocatalysis, demonstrating the potential for such systems in fine chemical production. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. rjeid.commdpi.com This approach is increasingly used in the pharmaceutical industry to produce complex molecules under mild and sustainable conditions. rjeid.commdpi.com

For the synthesis of this compound, a chemoenzymatic strategy could involve the use of an enzyme to perform a key stereoselective transformation. Enzymes such as alcohol dehydrogenases can be used for the asymmetric reduction of ketones to produce chiral alcohols. nih.gov While this compound is achiral, related chiral pyridyl alcohols could be synthesized using this methodology.

A hypothetical chemoenzymatic route could involve the enzymatic resolution of a racemic mixture or the asymmetric synthesis of a precursor. For instance, an enzyme could be used to selectively hydrolyze an ester precursor, leading to an enantiomerically enriched alcohol. The combination of enzymatic steps with traditional chemical reactions, such as Grignard additions or cross-coupling reactions, can provide efficient pathways to the target molecule. semanticscholar.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes in the pharmaceutical industry. mdpi.comunibo.it These principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com

Solvent Selection and Minimization of Hazardous Solvents

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. The ideal solvent should be non-toxic, renewable, and have a low environmental impact.

In the synthesis of this compound, traditional solvents for Grignard reactions include ethers like diethyl ether and tetrahydrofuran (B95107) (THF). chemguide.co.ukharvard.edu While effective, these solvents are often flammable and can form explosive peroxides. Green chemistry encourages the use of safer alternatives. For some reactions, greener solvents like cyclopentyl methyl ether (CPME) might be considered. nih.gov Additionally, solvent-free reaction conditions, where possible, represent an even more sustainable approach. mdpi.com The minimization of solvent use through process optimization and the use of high-concentration reaction conditions are also key strategies.

Table 2: Green Chemistry Solvent Selection Guide

| Solvent Class | Examples | Greenness Assessment |

| Recommended | Water, Ethanol, Isopropanol | Generally low toxicity and environmental impact. |

| Substitution Advisable | Toluene, Hexane, Diethyl Ether | Have some environmental or safety concerns. |

| Unfavored | Dichloromethane, Chloroform, Benzene (B151609) | High toxicity and environmental persistence. |

This table provides a general guide to solvent selection based on green chemistry principles. unibo.it

Catalyst Development for Sustainable Synthesis

The move towards sustainable chemical manufacturing heavily relies on the development of advanced catalytic systems. researchgate.net Catalysts are crucial for improving reaction rates and selectivity, often allowing for milder reaction conditions and reducing the need for stoichiometric reagents that generate significant waste. monash.edulangholmandcanonbieschools.dumgal.sch.uk In the context of synthesizing pyridine derivatives like this compound, catalyst development is pivotal.

Historically, the synthesis of such molecules might involve multi-step processes with harsh reagents. However, modern approaches focus on catalytic cross-coupling reactions. For instance, methods analogous to the Suzuki-Miyaura or Goldberg reactions, which are used for creating carbon-carbon or carbon-nitrogen bonds in similar pyridine systems, are prime candidates for optimization. nih.gov The development in this area trends towards several key objectives:

Replacement of Precious Metal Catalysts: While palladium catalysts are highly effective for many cross-coupling reactions, their high cost and toxicity are significant drawbacks. Research is increasingly directed towards using more earth-abundant and less toxic metals like copper or iron. The Goldberg reaction, which uses a copper catalyst, is an excellent example of a more economical and sustainable alternative for the synthesis of aminopyridines and could be adapted for related structures. nih.gov

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, solid-supported or heterogeneous catalysts are being developed. These catalysts can be easily filtered out of the reaction mixture, a significant improvement over homogeneous catalysts which can be difficult to separate from the product.

Multi-component Reactions: Designing a synthesis that combines multiple steps into a single, "one-pot" procedure is a key strategy for sustainability. Multi-component reactions, often enabled by a specific catalyst, can significantly shorten synthesis time, reduce solvent use, and decrease waste generation by minimizing intermediate isolation steps. mdpi.com

Innovative Energy Sources: The use of alternative energy sources like microwave irradiation or mechanochemistry (ball-milling) in conjunction with catalysis is a growing field. mdpi.com Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reaction profiles with higher yields. mdpi.com

The table below illustrates the evolution of catalytic systems toward more sustainable options relevant to the synthesis of substituted pyridines.

| Catalyst Type | Example | Advantages | Disadvantages | Sustainability Aspect |

| Homogeneous Precious Metal | Palladium Acetate with a Phosphine Ligand | High activity and selectivity for cross-coupling. | High cost, potential for product contamination, difficult to recycle. | Lower sustainability due to metal toxicity and resource depletion. |

| Homogeneous Base Metal | Copper(I) Iodide with 1,10-Phenanthroline | Lower cost, earth-abundant metal. nih.gov | Can require specific ligands, may be less active than palladium for some reactions. | Improved sustainability by avoiding precious metals. nih.gov |

| Heterogeneous Catalyst | Palladium on Carbon (Pd/C) | Easily separated and recycled, lower contamination risk. | Can have lower activity than homogeneous counterparts, potential for metal leaching. | High sustainability due to recyclability and reduced waste. |

| Biocatalyst | Engineered Enzymes | Highly specific, operate in mild (aqueous) conditions, biodegradable. | Limited to specific reaction types, can be sensitive to reaction conditions. | Very high sustainability, aligns with green chemistry principles. |

Reactivity and Chemical Transformations of 2 5 Bromopyridin 2 Yl Propan 2 Ol

Reactions at the Bromine Center

The bromine atom on the pyridine (B92270) ring is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental for the derivatization of the pyridine core.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atom with a variety of nucleophiles. youtube.commasterorganicchemistry.com In these reactions, an electron-poor aromatic ring is attacked by a nucleophile, leading to a substitution. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring can accelerate these reactions. masterorganicchemistry.comlibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org While aryl halides are generally inert to SN1 and SN2 conditions, SNAr reactions offer a viable pathway for substitution. libretexts.org For instance, 2-chloropyridine (B119429) can react with amines to introduce a new nitrogen group at the 2-position of the pyridine ring. youtube.com

A specific example of this type of reaction is the Goldberg reaction, which uses a copper catalyst to facilitate the coupling of aryl halides with amines and other nucleophiles. mdpi.com This method has been successfully used for the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine. mdpi.com

Cross-Coupling Reactions for Pyridine Derivatization

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are powerful tools for forming new carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organic halide with an organometallic reagent. nih.gov For 2-(5-bromopyridin-2-yl)propan-2-ol, the bromine atom serves as the halide component, enabling a variety of coupling partners to be introduced at this position.

Suzuki Coupling: The Suzuki reaction, or Suzuki-Miyaura coupling, is a widely used cross-coupling reaction that pairs an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org It is a versatile method for creating carbon-carbon bonds to produce biaryl compounds, styrenes, and conjugated systems. wikipedia.orglibretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of catalyst and ligands can significantly influence the reaction's efficiency and scope. For example, Pd(dppf)Cl₂ has been shown to be an effective catalyst for the Suzuki coupling of bromoindazoles. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, often an amine that can also serve as the solvent. wikipedia.org The mild reaction conditions have made the Sonogashira coupling a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming carbon-carbon bonds and is noted for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction is sensitive to water and oxygen, which has somewhat limited its industrial applications, but it is widely used in the total synthesis of natural products due to its high reactivity. wikipedia.org A variety of palladium and nickel catalysts can be employed, with palladium catalysts generally offering higher yields and functional group tolerance. wikipedia.org

Table 1: Comparison of Cross-Coupling Reactions for Derivatization of this compound

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Palladium complex and a base | Stable and low toxicity of boron reagents. organic-chemistry.org |

| Sonogashira Coupling | Terminal alkynes | Palladium complex and copper(I) co-catalyst | Mild reaction conditions, useful for synthesizing alkynylpyridines. wikipedia.orglibretexts.org |

| Negishi Coupling | Organozinc compounds | Palladium or nickel complex | High reactivity and ability to couple various carbon hybridizations. wikipedia.orgorganic-chemistry.org |

Reductive Debromination Pathways

Reductive debromination offers a method to remove the bromine atom from the pyridine ring, replacing it with a hydrogen atom. This can be achieved through various methods, including hydrogenation. For example, hydrogenation using a palladium on carbon (Pd/C) catalyst can effectively remove the bromine atom, yielding the corresponding debrominated pyridine derivative.

Reactions Involving the Hydroxyl Group

The tertiary alcohol functionality of this compound also provides a site for various chemical transformations, allowing for further modification of the molecule.

Oxidation Reactions to Carbonyl Compounds

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. Secondary alcohols, such as propan-2-ol, can be oxidized to ketones. ibdocs.re Suitable oxidizing agents for this transformation in an acidified aqueous solution include potassium dichromate(VI). ibdocs.re While this compound is a tertiary alcohol, and thus generally resistant to oxidation under standard conditions that cleave a C-H bond, more forceful oxidation could potentially lead to cleavage of carbon-carbon bonds. The oxidation of the related 2-(pyridin-2-yl)propan-2-amine (B1324256) has been shown to be challenging, with oxidation of the amine to a nitro group occurring in low yields due to side reactions. The oxidation of 1-(pyridin-2-yl)propan-2-one (B1294891) is another related transformation. bldpharm.com

Esterification and Etherification Reactions

The hydroxyl group of an alcohol can undergo esterification with a carboxylic acid or its derivative to form an ester. Similarly, etherification involves the conversion of the alcohol to an ether. These reactions typically require specific reaction conditions to proceed, often involving activation of the alcohol or the coupling partner.

Dehydration Reactions

The tertiary alcohol group of this compound is susceptible to dehydration to form the corresponding alkene, 5-bromo-2-(prop-1-en-2-yl)pyridine. This elimination reaction is typically acid-catalyzed, proceeding through a carbocation intermediate. The stability of the tertiary carbocation formed upon protonation of the hydroxyl group facilitates this transformation.

Common dehydrating agents for such reactions include strong acids like sulfuric acid or phosphoric acid, often with heating. The reaction conditions can be optimized to favor the formation of the desired alkene product.

Table 1: Dehydration of this compound

| Reactant | Reagent/Catalyst | Product |

| This compound | Acid Catalyst (e.g., H₂SO₄) | 5-Bromo-2-(prop-1-en-2-yl)pyridine |

Reactions on the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to form the corresponding N-oxide, this compound N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. rsc.org The N-oxide group significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. Specifically, N-oxidation can activate the pyridine ring towards electrophilic substitution at the 4-position. rsc.orgnih.gov

Table 2: N-Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

| This compound | m-CPBA or H₂O₂/catalyst | This compound N-oxide |

Quaternization Reactions

The nucleophilic pyridine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. For instance, treatment of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding N-alkylpyridinium salt. These reactions are typically carried out in a suitable solvent, and the resulting quaternary salts are often crystalline solids. The quaternization introduces a positive charge on the nitrogen atom, which further deactivates the pyridine ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution.

Table 3: Quaternization of this compound

| Reactant | Alkylating Agent | Product |

| This compound | Alkyl Halide (e.g., CH₃I) | N-Alkyl-2-(5-bromo-2-pyridinyl)propan-2-ol halide |

Ring Functionalization and Derivatization Beyond Bromine and Hydroxyl

The pyridine ring of this compound can undergo further functionalization through various substitution reactions.

Electrophilic Aromatic Substitution (if applicable under specific conditions)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The presence of the bromo and the 2-hydroxypropyl substituents further influences the regioselectivity of such reactions. However, under forcing conditions or by activating the ring via N-oxidation, electrophilic substitution can be achieved. For instance, nitration of pyridine N-oxide derivatives often occurs at the 4-position. nih.gov The directing effects of the existing substituents would need to be considered to predict the outcome of such reactions on this compound.

Metalation and Subsequent Functionalization

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. google.com While the bromine atom can participate in halogen-metal exchange, the pyridine nitrogen and the hydroxyl group can also act as directing groups for metalation at adjacent positions. For instance, using a strong base like n-butyllithium, it might be possible to deprotonate the pyridine ring at a position ortho to the existing substituents. The resulting organolithium species can then be trapped with various electrophiles to introduce new functional groups onto the pyridine ring. The regioselectivity of the metalation would depend on the reaction conditions and the directing ability of the substituents.

C-H Activation Strategies

Following a comprehensive review of scientific literature and chemical databases, no specific research findings concerning the direct C-H activation of this compound have been identified.

The field of C-H activation is a prominent area of chemical research, with numerous studies focusing on the functionalization of pyridine rings. nih.govescholarship.orgthieme-connect.comresearchgate.net These efforts, employing transition metal catalysts such as rhodium and palladium, have explored various strategies to achieve regioselective C-C and C-heteroatom bond formation. acs.orgnih.govrsc.orgnih.gov Methodologies have been developed for the selective functionalization at the C2, C3, and C4 positions of the pyridine core, often guided by the electronic properties of the substrate or the use of specific directing groups. beilstein-journals.orgacs.org

Despite the extensive body of research on pyridine C-H activation, the compound this compound has not been reported as a substrate in these transformations. Consequently, there is no available data on reaction conditions, catalysts, or yields for the C-H activation of this specific molecule.

Further research would be necessary to explore the potential of this compound as a substrate in C-H activation reactions and to determine the feasibility and outcomes of such transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Bromopyridin 2 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a detailed picture of the atomic connectivity can be constructed.

¹H NMR Chemical Shift Analysis and Coupling Constants

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For 2-(5-Bromopyridin-2-yl)propan-2-ol, the expected signals would correspond to the protons on the pyridine (B92270) ring and the propan-2-ol substituent.

The pyridine ring protons are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The substitution pattern will influence their specific chemical shifts and coupling patterns. The proton at position 6 of the pyridine ring would likely be a doublet, coupled to the proton at position 4. Similarly, the proton at position 3 would also be a doublet, coupled to the proton at position 4. The proton at position 4 would appear as a doublet of doublets, showing coupling to both the proton at position 3 and position 6. The presence of the bromine atom at position 5 will deshield the adjacent protons, causing their signals to shift downfield.

The propan-2-ol moiety would exhibit two distinct signals. The six equivalent protons of the two methyl groups would appear as a singlet in the upfield region, typically around 1.5 ppm, due to the absence of adjacent protons to couple with. The single proton of the hydroxyl group (-OH) would also present as a singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding.

A detailed analysis of the coupling constants (J-values) would further confirm the connectivity of the protons on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Pyridine H-3 | 7.5 - 7.8 | d | J = 8-9 |

| Pyridine H-4 | 7.8 - 8.1 | dd | J = 8-9, 2-3 |

| Pyridine H-6 | 8.5 - 8.8 | d | J = 2-3 |

| -C(CH₃)₂ | ~1.5 | s | - |

| -OH | Variable | s | - |

¹³C NMR Spectral Interpretation for Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. For this compound, a total of eight distinct carbon signals are expected.

The carbon atoms of the pyridine ring will resonate in the downfield region of the spectrum, typically between 120 and 160 ppm. The carbon atom attached to the bromine (C-5) will be significantly influenced by the halogen's electronegativity. The carbon atom bearing the propan-2-ol substituent (C-2) will also have a characteristic chemical shift.

The carbon atoms of the propan-2-ol group will appear in the upfield region. The quaternary carbon attached to the hydroxyl group and the pyridine ring will have a specific chemical shift, while the two equivalent methyl carbons will give a single signal at a higher field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 160 - 165 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-5 | 118 - 122 |

| Pyridine C-6 | 150 - 155 |

| -C (CH₃)₂OH | 70 - 75 |

| -C(C H₃)₂ | 25 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the coupled protons on the pyridine ring (H-3 with H-4, and H-4 with H-6). This would definitively establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum. For instance, the signals for C-3, C-4, and C-6 would show cross-peaks with the signals for H-3, H-4, and H-6, respectively. The methyl carbons would show a correlation with the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between carbons and protons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the protons of the methyl groups would show a correlation to the quaternary carbon of the propan-2-ol moiety and to C-2 of the pyridine ring. The pyridine protons would show correlations to neighboring carbons, further confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Pyridine Ring and Hydroxyl Group

The IR spectrum of this compound would be expected to show characteristic absorption bands for the pyridine ring and the hydroxyl group.

The C-H stretching vibrations of the aromatic pyridine ring would appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

The most prominent feature of the hydroxyl group (-OH) is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching. The C-O stretching vibration of the tertiary alcohol would be expected to appear in the range of 1150-1250 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Pyridine Ring | C-H Stretch | 3000 - 3100 |

| Propan-2-ol | C-H Stretch (aliphatic) | 2850 - 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Propan-2-ol | C-O Stretch | 1150 - 1250 |

| Bromo-substituent | C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular weight of this compound is 216.08 g/mol . nih.gov

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the bromine atom, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) with approximately equal intensity.

The fragmentation pattern would provide further structural information. Common fragmentation pathways would include the loss of a methyl group (CH₃, 15 Da) to form a stable tertiary carbocation, and the loss of a water molecule (H₂O, 18 Da) from the alcohol functionality. Cleavage of the bond between the pyridine ring and the propan-2-ol substituent would also be expected.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |

| [M]⁺ | 215 | 217 | Molecular Ion |

| [M - CH₃]⁺ | 200 | 202 | Loss of a methyl group |

| [M - H₂O]⁺ | 197 | 199 | Loss of water |

| [C₅H₃BrN]⁺ | 156 | 158 | 5-Bromopyridine fragment |

| [C₃H₇O]⁺ | 59 | 59 | Propan-2-ol fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition by measuring its mass with very high accuracy. For this compound, HRMS provides the experimental monoisotopic mass, which can be compared to the theoretical value to confirm its chemical formula, C₈H₁₀BrNO. nih.govsigmaaldrich.com

The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of similar intensity separated by approximately 2 Da, corresponding to the M+ and M+2 ions.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₀BrNO | nih.gov |

| Theoretical Monoisotopic Mass | 214.99458 Da | nih.gov |

| Average Mass | 216.078 g/mol | epa.gov |

Note: The experimental HRMS data would typically be acquired and compared to the theoretical value to confirm the elemental composition.

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature search, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, based on the known structures of related pyridine derivatives, a number of structural features can be anticipated. mdpi.commdpi.com The pyridine ring is expected to be planar, with the propan-2-ol substituent and the bromine atom attached at the 2- and 5-positions, respectively. The tertiary alcohol group introduces a chiral center, and in a crystalline state, the molecules would pack in a specific, repeating pattern.

Crystal Packing and Intermolecular Interactions

In the absence of a determined crystal structure, the intermolecular interactions that govern the crystal packing of this compound can be predicted based on its functional groups. The hydroxyl group is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. nih.gov

Therefore, it is highly probable that the crystal structure would be stabilized by intermolecular hydrogen bonds of the O-H···N type, forming chains or more complex networks of molecules. mdpi.com Additionally, weaker interactions such as C-H···O and C-H···π interactions may further contribute to the stability of the crystal lattice. The bromine atom could also participate in halogen bonding, an interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site on an adjacent molecule. Stacking interactions between the aromatic pyridine rings are also a common feature in the crystal packing of such compounds. mdpi.com

Advanced Spectroscopic Techniques

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular vibrations of a compound, offering a fingerprint for its identification and structural analysis. While a specific Raman spectrum for this compound is not available in the reviewed literature, the expected characteristic bands can be inferred from the vibrational modes of its constituent functional groups.

Key expected Raman shifts would include:

Pyridine Ring Vibrations: The stretching and breathing modes of the pyridine ring would give rise to a series of characteristic bands.

C-Br Stretch: A band corresponding to the stretching vibration of the carbon-bromine bond.

C-O Stretch and O-H Bend: Vibrations associated with the tertiary alcohol group.

Aliphatic C-H Stretches: Signals from the methyl groups of the propan-2-ol moiety.

Analysis of the Raman spectrum would complement infrared (IR) spectroscopy data and provide a more complete picture of the vibrational properties of the molecule.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The this compound molecule, in its ground state, is a closed-shell species and does not possess any unpaired electrons. Therefore, EPR spectroscopy is not an applicable technique for the direct characterization of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide valuable insights into the electronic environment of each element.

Although no specific XPS data for this compound has been found in the literature, a hypothetical analysis would reveal core-level spectra for carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and bromine (Br 3d). The binding energies of these core electrons are sensitive to the local chemical environment. For instance, the C 1s spectrum would be composed of several overlapping peaks corresponding to the different types of carbon atoms in the molecule (aromatic, aliphatic, and bonded to oxygen). The N 1s spectrum would provide information about the electronic state of the pyridine nitrogen, while the O 1s spectrum would be characteristic of the hydroxyl group. The Br 3d spectrum would confirm the presence and chemical state of the bromine atom.

Computational Chemistry and Theoretical Studies on 2 5 Bromopyridin 2 Yl Propan 2 Ol

Molecular Modeling and Geometry Optimization

Molecular modeling provides a powerful avenue for understanding the three-dimensional structure and conformational possibilities of a molecule. For 2-(5-Bromopyridin-2-yl)propan-2-ol, these studies are crucial for elucidating its most stable geometric arrangement, which is fundamental to its reactivity and physical properties.

Force Field and Quantum Chemical Methods

The initial step in modeling involves geometry optimization, where the molecule's lowest energy structure is determined. This is achieved using a combination of force field and quantum chemical methods.

Force Fields: Molecular mechanics (MM) force fields, such as the General Amber Force Field (GAFF), are often employed for initial conformational searches. nih.gov These methods are computationally inexpensive and are effective for exploring the vast conformational space of flexible molecules.

Quantum Chemical Methods: For higher accuracy, quantum mechanics (QM) methods are indispensable. Density Functional Theory (DFT) has proven to be a reliable and widely used approach for small organic molecules. nih.gov The B3LYP hybrid functional, combined with a Pople-style basis set like 6-31G**, offers a robust balance of computational cost and accuracy for geometry optimization and frequency analysis. nih.govmalayajournal.org This level of theory is effective in calculating the equilibrium geometry of the molecule by finding the minimum on the potential energy surface.

A summary of commonly employed computational methods is presented below.

Table 1: Computational Methods in Molecular Modeling| Method Type | Specific Method/Functional | Basis Set | Primary Application |

|---|---|---|---|

| Molecular Mechanics (MM) | GAFF, MMFF94 | N/A | Initial Conformational Analysis |

| Quantum Mechanics (QM) | DFT (B3LYP) | 6-31G** | Geometry Optimization, Electronic Properties |

Conformational Analysis and Energy Landscapes

The structure of this compound possesses rotational freedom, primarily around the single bond connecting the propan-2-ol moiety to the pyridine (B92270) ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

The process involves systematically rotating this key dihedral angle and calculating the potential energy at each increment. The resulting data are used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. Studies on similar heterocyclic systems have successfully used methods like the semi-empirical AM1 to identify the lowest energy conformers. nih.gov The most stable conformers typically correspond to staggered arrangements that minimize steric hindrance between the bulky methyl groups and the pyridine ring. The energy maxima on this landscape represent transition states between conformers, often corresponding to eclipsed geometries.

Electronic Structure Calculations

Electronic structure calculations provide deep insights into how electrons are distributed within the molecule, which is key to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the pyridine ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, is likely distributed across the π-system of the bromopyridine ring, which can accept electron density. DFT calculations, such as those at the B3LYP/6-31G(d,p) level, are used to determine the energies and spatial distributions of these orbitals. malayajournal.org

Table 2: Representative FMO Properties

| Parameter | Representative Value | Description |

|---|---|---|

| HOMO Energy | ~ -5.3 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.3 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. malayajournal.org |

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule dictates its electrostatic interactions. This can be visualized using Molecular Electrostatic Potential (MEP) maps. libretexts.org MEPs illustrate the charge distribution on the molecule's surface, providing a guide to its reactive sites. malayajournal.org

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net For this compound, these regions are expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netyoutube.com These are anticipated around the hydrogen atom of the hydroxyl group.

Quantitative analysis of charge distribution is often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. walisongo.ac.id These calculations assign partial charges to each atom, providing a numerical basis for the qualitative picture offered by the MEP map. This combined approach allows for a detailed understanding of the molecule's polarity and preferred sites for intermolecular interactions. researchgate.netwalisongo.ac.id

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. Methods like DFT are capable of calculating vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental spectra to confirm the molecule's structure. While specific experimental data for this compound is not detailed here, this predictive capability is a cornerstone of computational chemistry, linking theoretical models with real-world measurements. nih.govrsc.org

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR parameters—chemical shifts (δ) and coupling constants (J)—serve as a powerful tool to complement and interpret experimental data. For this compound, these calculations would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT).

The process involves optimizing the 3D geometry of the molecule and then employing a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C). These tensors are then converted into chemical shifts, usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS). The results would provide a predicted NMR spectrum, which can be crucial for assigning peaks in an experimental spectrum, especially for complex molecules where spectral overlap can occur.

Hypothetical Data Table for Theoretical ¹³C NMR Chemical Shifts of this compound:

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | 165.2 |

| C3 (Pyridine) | 121.5 |

| C4 (Pyridine) | 140.1 |

| C5 (Pyridine) | 118.9 |

| C6 (Pyridine) | 150.3 |

| C (quaternary) | 70.8 |

| CH₃ | 29.5 |

Note: This data is hypothetical and for illustrative purposes only, as specific published calculations for this molecule were not found.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. Theoretical calculations of vibrational frequencies are instrumental in assigning the observed spectral bands to specific atomic motions (e.g., stretching, bending, and torsional modes).

Hypothetical Data Table for Calculated Vibrational Frequencies of this compound:

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3600 | O-H stretch |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2930 | C-H stretch (aliphatic) |

| ~1600-1450 | C=C/C=N ring stretch |

| ~1200 | C-O stretch |

| ~1050 | C-Br stretch |

Note: This data is hypothetical and for illustrative purposes only.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry offers a unique window into the dynamics of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.

Computational Elucidation of Reaction Pathways and Selectivity

For a molecule like this compound, which can be a precursor or intermediate in the synthesis of more complex molecules, understanding its reaction mechanisms is crucial. Computational methods can be used to map out the potential energy surface of a reaction, identifying the most energetically favorable pathway. This involves locating the structures of reactants, intermediates, transition states, and products.

For instance, if this alcohol were to undergo a dehydration reaction or a substitution at the bromine-bearing carbon, computational studies could predict whether the reaction proceeds through a concerted or stepwise mechanism and could elucidate the factors controlling regioselectivity or stereoselectivity. These types of studies are common in the development of synthetic methodologies, such as multicomponent reactions used to create libraries of biologically active molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These mathematical models are pivotal in drug discovery for predicting the activity of new, unsynthesized molecules. nih.gov

While no specific QSAR studies featuring this compound as a parent compound were identified, its structural motifs are relevant to such analyses. If a series of derivatives were synthesized by modifying the pyridine ring or the propan-2-ol side chain, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each analog and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.govmdpi.com Such models have been developed for other pyridine and pyrimidine-containing compounds to predict activities ranging from anticancer to antimicrobial effects. nih.gov

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Precursor for Active Pharmaceutical Ingredients (APIs)

2-(5-Bromopyridin-2-yl)propan-2-ol serves as a key building block in the synthesis of more complex molecules that are evaluated as active pharmaceutical ingredients (APIs). The bromine atom on the pyridine (B92270) ring is particularly useful as it provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of larger, more intricate molecular architectures. This strategic placement of a halogen allows for its use in creating libraries of compounds for high-throughput screening. The tertiary alcohol group can also be modified or used to influence the molecule's solubility and how it is metabolized. The compound is listed in various chemical supplier databases and is associated with a number of patents, indicating its role in the proprietary development of new chemical entities. nih.gov

Design and Synthesis of Novel Drug Candidates

The structure of this compound is a valuable starting point for medicinal chemists aiming to create new drugs. The pyridine ring is a common feature in many existing drugs, and the bromo- and propan-2-ol substituents offer opportunities for modification to fine-tune the pharmacological properties of the resulting derivatives.

The search for new antimicrobial agents is a critical area of pharmaceutical research due to rising antibiotic resistance. Pyridine and its derivatives have historically been a rich source of antimicrobial compounds. For instance, research into related heterocyclic structures like quinolines, which can be synthesized from pyridine precursors, has yielded compounds with significant antimycobacterial activity. nih.gov A series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and showed good to excellent activity against Mycobacterium tuberculosis. nih.gov

Similarly, the combination of a 5-nitroheteroaryl group with a 1,3,4-thiadiazole (B1197879) core, which can be conceptually linked to pyridine-based structures, has produced derivatives with potent activity against Gram-positive bacteria. ut.ac.ir Studies on 5-nitrofuran-2-yl derivatives have also resulted in compounds with significant activity against both growing and dormant mycobacterium species. nih.gov One particular derivative, N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, was found to be highly potent against Mycobacterium tuberculosis H37Rv. nih.gov The structural elements of this compound make it a suitable scaffold for creating derivatives that could exhibit similar antimicrobial properties. The bromine atom can be replaced with other functional groups known to enhance antimicrobial efficacy, and the propan-2-ol side chain can be modified to improve the compound's interaction with microbial targets.

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Mycobacterium tuberculosis H37Rv | Compounds showed moderate to good antitubercular activity, with some derivatives being more potent than the reference drug pyrazinamide. | nih.gov |

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole | Gram-positive bacteria | Several derivatives exhibited strong anti-bacterial effects. | ut.ac.ir |

| 5-Nitrofuran-2-yl derivatives | Mycobacterium tuberculosis H37Rv | A derivative was found to be 3 times more active than isoniazid (B1672263) and equally active as rifampicin (B610482) in log-phase culture. | nih.gov |

Beyond antimicrobial applications, derivatives of pyridine and related heterocycles are explored for a wide range of other pharmacological effects. Bioactive compounds are known to have diverse effects, including anti-inflammatory and neuroprotective properties. longdom.org For example, some compounds function as enzyme inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. longdom.org

Research into plant extracts has identified various compounds with anti-inflammatory and other biological activities. mdpi.com The development of synthetic compounds with similar properties is a major focus of medicinal chemistry. The scaffold of this compound can be used to generate derivatives that are tested for such activities. For instance, the pyridine ring is a key component of many compounds targeting the central nervous system. By modifying the substituents, it is possible to design molecules that can cross the blood-brain barrier and interact with neurological targets. Similarly, the anti-inflammatory potential of derivatives can be explored by testing their ability to inhibit key enzymes or signaling pathways involved in inflammation.

Mechanism of Action Studies (if applicable to derivatives)

Understanding how a potential drug molecule works at a biological level is crucial for its development. For derivatives of this compound, this involves studying their interactions with specific biological targets and understanding the relationship between their chemical structure and their pharmacological activity.

| Compound Class/Molecule | Biological Target | Pharmacological Effect | Reference |

|---|---|---|---|

| Avrainvillamide (Natural Product) | Nucleophosmin | Anticancer | nih.gov |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Cyclooxygenase (COX) enzymes | Anti-inflammatory | longdom.org |

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of analogues where specific parts of the molecule are systematically varied. For example, the bromo substituent could be moved to other positions on the pyridine ring or replaced with other halogens or functional groups. The propan-2-ol side chain could be lengthened, shortened, or functionalized in different ways.

These new derivatives would then be tested for their pharmacological activity. By comparing the activity of the different analogues, researchers can deduce which structural features are important for efficacy. For example, in a study of quinoline (B57606) derivatives, it was found that the nature of the substituent at the 6-position of the quinoline ring and the alkoxy group had a significant impact on antimycobacterial activity. nih.gov Such studies are essential for optimizing a lead compound to enhance its potency and selectivity while minimizing potential side effects.

Metabolic Pathways and Pharmacokinetics (if applicable to derivatives)

Direct metabolic and pharmacokinetic data for this compound are not extensively documented, as it is primarily used as a synthetic intermediate. However, the pharmacokinetic profiles of its derivatives, particularly the kinase inhibitors it is used to synthesize, have been studied in detail. Understanding the metabolic fate and pharmacokinetic properties of these derivatives is crucial for their development as effective therapeutic agents.

The pyridine ring, a core component, generally enhances the pharmacokinetic properties of drug molecules. nih.gov The metabolism of pyridine-containing kinase inhibitors is predominantly handled by the cytochrome P450 (CYP) enzyme system in the liver.

Metabolism of Pyridine-Containing Kinase Inhibitors

The primary enzyme responsible for the metabolism of a vast number of tyrosine kinase inhibitors (TKIs), including those with pyridine and pyrimidine (B1678525) scaffolds, is CYP3A4 . cornell.edunih.gov This enzyme mediates oxidative metabolism of the drug molecules, preparing them for excretion. Some TKIs are also metabolized to a lesser extent by other CYP isoforms. youtube.com

For instance, Ibrutinib, a Btk inhibitor whose synthesis can involve related bromopyridine intermediates, is metabolized mainly by CYP3A4. youtube.com This heavy reliance on a single enzyme pathway makes such drugs susceptible to drug-drug interactions. Co-administration with strong CYP3A4 inhibitors (like ketoconazole) can significantly increase the drug's plasma concentration and risk of toxicity, while co-administration with strong CYP3A4 inducers (like rifampicin) can decrease its concentration and efficacy. nih.gov

Pharmacokinetic Profiles of Derivatives

The kinase inhibitors derived from this compound are typically designed for oral administration. Their pharmacokinetic profiles are characterized by several key parameters.

Absorption and Distribution: Orally administered kinase inhibitors generally exhibit rapid absorption, with peak plasma concentrations (Tmax) reached within a few hours. researchgate.netascopubs.org The volume of distribution (Vd) for these molecules is often large, indicating extensive distribution into tissues. nih.gov For example, Ibrutinib has an apparent volume of distribution of approximately 10,000 L and is highly bound (97.3%) to plasma proteins, primarily albumin. nih.gov For the JAK inhibitor Baricitinib, which is based on a related pyrrolo[2,3-d]pyrimidine core, body weight and renal function have been found to significantly influence its volume of distribution and clearance, respectively. researchgate.net

Elimination: The elimination half-life of these derivatives can vary. Ibrutinib has a relatively short half-life of 4 to 9 hours. researchgate.netascopubs.org Despite this, its irreversible covalent binding to Btk allows for a sustained pharmacodynamic effect that permits once-daily dosing. ascopubs.org The primary route of excretion for most TKIs and their metabolites is through the feces. youtube.com

The table below summarizes key pharmacokinetic parameters for representative kinase inhibitors that feature core structures synthesized from bromopyridine precursors.

| Parameter | Ibrutinib (Btk Inhibitor) | Baricitinib (JAK Inhibitor) |

| Bioavailability | ~2.9% (fasted) | ~79% |

| Time to Peak (Tmax) | 1-2 hours researchgate.net | ~1 hour |

| Plasma Protein Binding | 97.3% nih.gov | ~50% |

| Volume of Distribution (Vd) | ~10,000 L nih.gov | 76 L |

| Terminal Half-Life (t½) | 4-9 hours researchgate.netascopubs.org | ~12.5 hours |

| Metabolism | Primarily CYP3A4, some CYP2D6 youtube.com | Minimal metabolism |

| Primary Excretion Route | Feces (~80%) youtube.com | Urine (~75% as unchanged drug) |

This table presents representative data for classes of drugs derived from related precursors and is for illustrative purposes.

Factors such as food intake can also influence the pharmacokinetics. For instance, a high-fat meal has been shown to increase the exposure (AUC) to Ibrutinib. ascopubs.org These detailed pharmacokinetic studies are essential for establishing appropriate dosing regimens and managing potential drug interactions for the final therapeutic products derived from intermediates like this compound.

Environmental and Toxicological Considerations in Advanced Research

Degradation Pathways and Environmental Fate of Brominated Pyyridine Compounds

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For brominated pyridines, both biological and chemical pathways play a role in their transformation and ultimate fate in the environment.

The biodegradation of pyridine (B92270) and its derivatives is a critical process governing their environmental persistence. Numerous microorganisms, including bacteria and fungi, have been shown to degrade pyridine compounds, utilizing them as sources of carbon and nitrogen. tandfonline.comfrontiersin.org The structure of the pyridine derivative, particularly the nature and position of its substituents, significantly influences its biodegradability. tandfonline.com

Studies on pyridine derivatives have shown that compounds with hydroxyl (-OH) and carboxyl (-COOH) groups are generally more susceptible to microbial transformation compared to those with chloro (-Cl) or methyl (-CH3) groups. nih.gov The presence of a hydroxyl group, as in 2-(5-Bromopyridin-2-yl)propan-2-ol, may render the molecule more amenable to initial enzymatic attack. The initial step in the aerobic biodegradation of many pyridine derivatives involves hydroxylation of the pyridine ring. tandfonline.com For instance, the bacterium Arthrobacter sp. has been shown to degrade pyridine through a pathway initiated by a monooxygenase, leading to ring cleavage and eventual mineralization to succinic acid. nih.govresearchgate.net